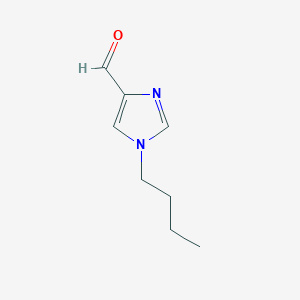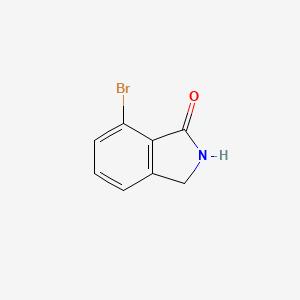
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H13BO2. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its ethynyl group attached to a boron atom, which is further stabilized by a dioxaborolane ring structure.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ethynylating agent. The reaction typically involves the use of a palladium catalyst and a base under inert conditions to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can undergo radical addition reactions with polyhaloalkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Radical Initiators: Used in addition reactions.
Bases: Such as potassium carbonate, used to facilitate substitution reactions.
Major Products:
Substituted Alkenes: Formed through substitution reactions.
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Haloalkanes: Formed through radical addition reactions.
科学的研究の応用
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers
作用機序
The mechanism of action of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the activation of the ethynyl group, which can then participate in various chemical reactions. The boron atom in the dioxaborolane ring stabilizes the intermediate species formed during these reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dioxaborolane ring .
類似化合物との比較
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Vinylboronic Acid Pinacol Ester
- Allylboronic Acid Pinacol Ester
Comparison: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethynyl group, which provides distinct reactivity compared to similar compounds. While other boronic acid pinacol esters like vinylboronic acid pinacol ester and allylboronic acid pinacol ester are used in similar coupling reactions, the presence of the ethynyl group in this compound allows for additional types of reactions, such as radical additions .
特性
IUPAC Name |
2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXJIIUMORBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579181 | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347389-74-6 | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction that 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane readily undergoes?
A1: this compound readily undergoes radical addition reactions with polyhaloalkanes. [, ] For example, it reacts with bromotrichloromethane in the presence of a radical initiator. [, ] This reaction highlights the compound's utility in forming new carbon-carbon bonds via radical pathways.
Q2: What makes perfluoroalkyl iodides particularly interesting in reactions with this compound?
A2: Perfluoroalkyl iodides demonstrate interesting reactivity with this compound. [, ] The presence of fluorine atoms in perfluoroalkyl groups can significantly alter the electronic and steric properties of molecules, influencing their reactivity and potentially leading to unique reaction outcomes compared to non-fluorinated analogues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)












